molecular formula C20H17IN2O3 B5034318 N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide

N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide

Cat. No.: B5034318
M. Wt: 460.3 g/mol
InChI Key: ANCAAZRPPZVGSD-UHFFFAOYSA-N
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Description

N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes an iodophenyl group, a methylphenyl group, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-iodoaniline with 4-methylbenzoyl chloride to form an intermediate amide. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide
  • N-{1-[(4-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide
  • N-{1-[(4-fluorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide

Uniqueness

N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns compared to its bromine, chlorine, and fluorine analogs

Properties

IUPAC Name

N-[1-(4-iodoanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17IN2O3/c1-13-4-6-14(7-5-13)18(24)19(22-16-10-8-15(21)9-11-16)23-20(25)17-3-2-12-26-17/h2-12,19,22H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCAAZRPPZVGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)I)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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